2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine
Description
2-[(2-Methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 4-position and a 2-methylpyridin-3-yloxy moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound relevant in medicinal chemistry and agrochemical research . The 2-methylpyridin-3-yloxy substituent introduces steric and electronic effects that influence binding interactions in biological systems .
Properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-8-10(3-2-5-16-8)18-11-7-9(4-6-17-11)12(13,14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBPZQBJHHIYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methylpyridin-3-ol
The 2-methylpyridin-3-ol intermediate is synthesized via directed ortho-lithiation of 3-hydroxypyridine. Using n-butyllithium at −78°C in tetrahydrofuran (THF), lithiation occurs at the 2-position, followed by quenching with methyl iodide to introduce the methyl group. Yield optimization (>85%) is achieved by maintaining anhydrous conditions and controlled temperature.
Functionalization of 4-Trifluoromethylpyridine
The trifluoromethyl group is introduced at the 4-position of pyridine using a halogen-exchange reaction. Starting with 4-chloropyridine, treatment with trifluoromethyl iodide in the presence of copper(I) iodide as a catalyst at 120°C facilitates substitution. This step requires careful exclusion of moisture to prevent hydrolysis.
Ether Linkage Formation
The ether bond between the two pyridine rings is established via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
2-Methylpyridin-3-ol reacts with 4-trifluoromethylpyridine-2-chloride in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base. The reaction proceeds via an SNAr mechanism, with the hydroxyl group acting as the nucleophile:
This method achieves moderate yields (60–70%) due to competing side reactions, such as hydrolysis of the chloride intermediate.
Palladium-Catalyzed Coupling
A more efficient approach employs Suzuki–Miyaura coupling. The 2-methylpyridin-3-yl boronic ester is reacted with 4-trifluoromethylpyridine-2-triflate in the presence of tetrakis(triphenylphosphine)palladium(0) (2 mol%) and cesium carbonate in THF/water (4:1) at 80°C:
This method offers higher yields (80–85%) and better regioselectivity, as confirmed by nuclear magnetic resonance (NMR) analysis.
Reaction Conditions and Optimization
Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst loading.
Solvent Effects
| Solvent | Reaction Rate | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Moderate | 65 | 90 |
| THF/H₂O | Fast | 82 | 95 |
| Toluene | Slow | 45 | 85 |
Polar aprotic solvents like DMF enhance NAS reactivity, while biphasic THF/water systems improve coupling efficiency by stabilizing the palladium catalyst.
Temperature Optimization
| Temperature (°C) | NAS Yield (%) | Coupling Yield (%) |
|---|---|---|
| 60 | 55 | 70 |
| 80 | 65 | 85 |
| 100 | 60 | 80 |
Elevated temperatures accelerate reaction rates but may degrade sensitive intermediates, necessitating a balance between speed and stability.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for the palladium-catalyzed coupling step, reducing reaction time from hours to minutes. Key advancements include:
-
Catalyst Recycling : Immobilized palladium on silica gel allows for ≥5 reuses without significant activity loss.
-
In-line Purification : Integrated chromatography systems remove byproducts (e.g., boric acid salts) in real-time, achieving >99% purity.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| NAS | 65 | 12 | Moderate |
| Suzuki Coupling | 85 | 18 | High |
| Flow Reactor Coupling | 88 | 15 | Very High |
While NAS is cost-effective, Suzuki coupling in flow reactors offers superior yield and scalability, making it the preferred method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Research Findings and Implications
- Thermal Stability: Melting points vary widely (58.8–287°C), influenced by substituent polarity and crystallinity. Methyl and benzyloxy groups lower melting points, while nitro and cyano groups increase them .
- Bioavailability : Trifluoromethyl and fluorine substituents enhance membrane permeability, critical for CNS-targeting drugs .
- Toxicity : Fluorinated analogs generally exhibit lower toxicity than chlorinated ones, making them preferable in agrochemicals .
Biological Activity
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula: C11H9F3N2O. Its structure features a pyridine ring substituted with a trifluoromethyl group and a methoxy group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains using the agar disc-diffusion method. The results indicated that certain derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | S. aureus | 1.4 μM |
| B | E. coli | 200 nM |
| C | Pseudomonas aeruginosa | 200 nM |
The proposed mechanism of action for the biological activity of this compound involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The trifluoromethyl group enhances lipophilicity, allowing better penetration through bacterial membranes .
Study on Antibacterial Efficacy
In a controlled study, various pyridine derivatives were synthesized and evaluated for their antibacterial efficacy. The compound exhibited notable activity against S. aureus, with an IC50 value lower than that of standard antibiotics such as tetracycline .
Pharmacokinetic Properties
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with moderate plasma protein binding and metabolic stability. These properties suggest potential for further development in therapeutic applications .
Q & A
Q. Basic
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (¹J₃F-C ≈ 270–280 Hz) in ¹⁹F NMR. Pyridyl protons exhibit distinct splitting patterns: the 2-methylpyridin-3-yl group shows deshielded aromatic protons (δ 7.2–8.5 ppm), while the ether-linked pyridine ring displays downfield shifts due to electron-withdrawing CF₃ .
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode typically yields [M+H]⁺ peaks. Fragmentation patterns confirm the pyridyl ether linkage via loss of methyl or trifluoromethyl groups .
What computational approaches predict the electronic properties of this compound?
Advanced
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model:
- Electrostatic potential maps : Highlight electron-deficient regions near CF₃ and pyridyl-N, guiding reactivity predictions .
- Frontier molecular orbitals (HOMO/LUMO) : The LUMO is localized on the trifluoromethylpyridine ring, suggesting susceptibility to nucleophilic attack. HOMO distribution on the methylpyridyl ether indicates potential for electrophilic substitution .
Validation : Compare computed IR/Raman spectra with experimental data to refine functional groups’ vibrational assignments .
How do trifluoromethyl and pyridyl ether groups influence reactivity in cross-coupling reactions?
Q. Advanced
- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect deactivates the pyridine ring, requiring electron-rich coupling partners (e.g., arylboronic acids with donating groups) to enhance reaction rates .
- Pyridyl ether : The oxygen linker increases steric hindrance, favoring meta-substitution over para in subsequent reactions. Use bulky ligands (e.g., XPhos) to mitigate steric effects in Pd-catalyzed couplings .
Case study : Coupling with 4-methoxyphenylboronic acid achieves 85% yield using Pd(OAc)₂/XPhos in toluene/EtOH .
What strategies mitigate competing side reactions during synthesis?
Q. Advanced
- Temperature control : Lowering reaction temperatures (≤60°C) reduces hydrolysis of trifluoromethyl groups in polar aprotic solvents .
- Protecting groups : Temporarily protect the pyridyl-N with Boc groups to prevent undesired alkylation during nucleophilic substitution .
- Additives : Use CsF or K₃PO₄ to suppress elimination byproducts in coupling reactions .
What are effective purification techniques for this compound?
Q. Basic
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) separates unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar impurities .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C to obtain crystalline product (mp 120–125°C) .
How do structural modifications impact biological activity?
Q. Advanced
- Trifluoromethyl replacement : Replacing CF₃ with CN or NO₂ reduces lipophilicity (logP decreases by ~1.5), diminishing membrane permeability in cell-based assays .
- Pyridyl ether substitution : Introducing electron-donating groups (e.g., OMe) on the methylpyridyl ring enhances binding to kinase targets (e.g., KDR inhibition IC₅₀ improves from 120 nM to 45 nM) .
Data-driven approach : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .
What are the challenges in analyzing reaction intermediates?
Q. Advanced
- Transient intermediates : Use in situ FTIR or LC-MS to detect short-lived species like Pd-π complexes in coupling reactions .
- Isolation difficulties : Employ cryogenic trapping (−78°C) or flow chemistry to stabilize intermediates such as arylpalladium bromide .
Case study : Intermolecular hydrogen bonding between the pyridyl ether and solvent (e.g., DMSO) complicates NMR analysis; use deuterated chloroform for clearer spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
